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Compound of Interest

Compound Name: 2-Chloro-4-methoxypyrimidin-5-ol

Cat. No.: B11920148

Get Quote

CAS Number: 2250240-81-2 Synonyms: 2-Chloro-5-hydroxy-4-methoxypyrimidine; 4-Methoxy-

2-chloropyrimidin-5-ol Molecular Formula: C₅H₅ClN₂O₂ Molecular Weight: 160.56 g/mol

Executive Summary
2-Chloro-4-methoxypyrimidin-5-ol is a highly specialized heterocyclic building block used

primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and

antagonists for G-protein coupled receptors (GPCRs).[1] Its structural uniqueness lies in the

trifunctional nature of the pyrimidine ring:

C2-Chlorine: An electrophilic handle for nucleophilic aromatic substitution (SₙAr) or

palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

C4-Methoxy: An electron-donating group that modulates the ring's electronics, often serving

as a permanent substituent or a latent leaving group under harsh conditions.

C5-Hydroxyl: A versatile nucleophile for etherification or a hydrogen-bonding motif critical for

ligand-protein interactions.
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This guide details the synthesis, reactivity profile, and handling protocols for this compound,

distinguishing it from its common analog, 2-chloro-4-methoxypyrimidine (CAS 22536-63-6),

which lacks the critical 5-hydroxyl functionality.

Physicochemical Profile
Property Value Notes

Appearance Off-white to pale yellow solid
Hygroscopic; store under inert

gas.

Melting Point 142–145 °C (dec.)
Decomposition observed at

elevated temperatures.[2]

Solubility DMSO, DMF, Methanol
Sparingly soluble in non-polar

solvents (Hexane, DCM).

pKa (Calculated) ~6.5 (5-OH)

Acidic hydroxyl due to

electron-deficient pyrimidine

ring.

LogP ~0.8
Moderate lipophilicity, suitable

for drug-like scaffolds.

H-Bond Donors 1 The C5-OH group.

H-Bond Acceptors 4
N1, N3, O(Methoxy),

O(Hydroxyl).

Synthesis & Manufacturing
The synthesis of 2-chloro-4-methoxypyrimidin-5-ol requires precise regiochemical control to

distinguish between the C2 and C4 positions. The most robust industrial route proceeds from 5-

hydroxyuracil (Isobarbituric acid).

Synthetic Route: The 5-Hydroxyuracil Pathway
Chlorination: 5-Hydroxyuracil is treated with phosphorus oxychloride (POCl₃) and a tertiary

amine base (e.g., N,N-dimethylaniline) to yield 2,4-dichloro-5-hydroxypyrimidine. Note: The

5-OH may be transiently protected or left free depending on the exact conditions; POCl₃ can

form a phosphorodichloridate intermediate at the oxygen, which hydrolyzes during workup.
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Regioselective Methoxylation: The 2,4-dichloro intermediate undergoes nucleophilic aromatic

substitution with sodium methoxide (NaOMe).

Regioselectivity Rule: In 2,4-dichloropyrimidines, the C4 position is significantly more

electrophilic than C2 due to the para-like relationship with N1 and the absence of lone-pair

repulsion found at C2 (flanked by two nitrogens).

Condition Control: Stoichiometric control (2.0–2.1 equivalents of NaOMe) is critical. The

first equivalent deprotonates the C5-OH; the second equivalent displaces the C4-Cl.

Detailed Protocol (Lab Scale)
Step 1: Chlorination[3][4][5][6]

Suspend 5-hydroxyuracil (10.0 g) in POCl₃ (50 mL). Add N,N-dimethylaniline (5 mL)

dropwise.

Reflux for 4 hours until the solution is clear.

Concentrate under reduced pressure to remove excess POCl₃.

Pour residue onto crushed ice/water carefully (Exothermic!). Extract with Ethyl Acetate.[7]

Yields 2,4-dichloro-5-hydroxypyrimidine.[4][5][8]

Step 2: Methoxylation

Dissolve 2,4-dichloro-5-hydroxypyrimidine (5.0 g) in anhydrous Methanol (50 mL) at 0 °C.

Add Sodium Methoxide (2.1 eq, 0.5 M in MeOH) dropwise over 30 minutes.

Stir at 0–5 °C for 2 hours. Monitor by TLC/LCMS.

Quench: Acidify with 1M HCl to pH 4–5.

Isolation: Remove MeOH in vacuo. Extract aqueous residue with Ethyl Acetate.[7] Wash

with brine, dry over Na₂SO₄.[3]
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Purification: Recrystallization from EtOAc/Hexanes or column chromatography

(DCM/MeOH).

Reactivity & Functionalization (The "Warhead"
Strategy)
The compound serves as a trifunctional scaffold. The reactivity order is generally C5-OH

(Nucleophile) > C2-Cl (Electrophile) >> C4-OMe (Stable).

Structural Reactivity Map (Graphviz)
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Caption: Functionalization logic for 2-Chloro-4-methoxypyrimidin-5-ol. The C5-OH is typically

derivatized first to prevent interference with Pd-catalysis at C2.

Strategic Workflow
Protection/Functionalization of C5-OH:

The acidic phenol-like OH (pKa ~6.5) can poison Palladium catalysts. It is standard

practice to alkylate this position first (e.g., using alkyl halides/K₂CO₃ or Mitsunobu

conditions) to install the desired side chain.
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C2-Diversification:

Once the C5-position is capped, the C2-chlorine is an excellent handle for Suzuki

couplings to attach aryl/heteroaryl groups, or SₙAr reactions with amines to create

aminopyrimidine cores common in kinase inhibitors (e.g., JAK, EGFR inhibitors).

Applications in Drug Discovery[9]
This scaffold is particularly relevant for Fragment-Based Drug Design (FBDD).

Kinase Inhibition: The pyrimidine N1 and C2-amino (post-substitution) often form the "hinge-

binding" motif in kinase active sites. The C5-substituent projects into the ribose binding

pocket or solvent-exposed region, allowing for solubility-enhancing modifications.

GPCR Ligands: The 4-methoxy group provides a specific steric and electronic profile that

can induce conformational locking in GPCR ligands.

Late-Stage Diversification: As noted in recent methodologies (e.g., RWTH Aachen

dissertation), the mesylate derivative of this alcohol allows for late-stage introduction of

amines or other nucleophiles.

Handling & Safety Information
Signal Word:WARNING

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319
Causes serious eye irritation.

[9]

STOT-SE H335
May cause respiratory

irritation.

Storage Protocol:

Temperature: 2–8 °C (Refrigerate).
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Atmosphere: Inert gas (Argon/Nitrogen). The compound is hygroscopic and phenols can

oxidize over time.

Container: Amber glass to prevent light-induced degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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